5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

描述

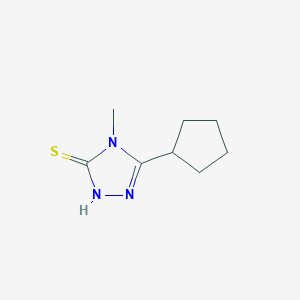

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopentyl group at position 5, a methyl group at position 4, and a thiol (-SH) group at position 2.

The compound’s synthesis typically involves cyclization and alkylation reactions. For example, analogous triazole-3-thiols are synthesized via nucleophilic addition of isothiocyanates followed by alkaline cyclization . The compound’s low water solubility and stability in organic solvents align with trends observed in related derivatives .

属性

IUPAC Name |

3-cyclopentyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWHTRRTBSUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363901 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309731-00-8 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol generally follows a pathway involving:

- Formation of appropriate hydrazide or thiosemicarbazide precursors.

- Cyclization under controlled conditions to form the 1,2,4-triazole ring.

- Introduction of the thiol (-SH) group at the 3-position.

- Substitution or alkylation to introduce the cyclopentyl and methyl groups at the 5- and 4-positions, respectively.

This approach is consistent with the synthesis of related 1,2,4-triazole-3-thiol derivatives reported in the literature.

Detailed Preparation Steps

Synthesis of Thiosemicarbazide or Hydrazide Precursors

- The initial step often involves preparing thiosemicarbazides from hydrazones or hydrazides.

- For example, hydrazide derivatives react with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate salts, which serve as key intermediates.

- These salts are isolated, often by ether precipitation, and used without further purification.

Cyclization to Form the 1,2,4-Triazole Ring

- The potassium dithiocarbazinate salt is treated with hydrazine hydrate under reflux conditions.

- This induces cyclization, releasing hydrogen sulfide (H2S), which is monitored until cessation (e.g., by lead acetate paper).

- Acidification of the reaction mixture precipitates the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus, which can be purified by recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of potassium salt | Hydrazide + CS2 in alkaline ethanol, ether precipitation | ~67% | Potassium dithiocarbazinate salt isolated |

| Cyclization to triazole-thiol | Hydrazine hydrate reflux, acidification | ~65% | Monitored by H2S release |

| Alkylation (cyclopentyl/methyl) | Cyclopentyl halide, base; methyl iodide or equivalent | Variable | Reaction time and temperature optimized |

| Purification | Column chromatography or recrystallization | - | Purity >95% typically achieved |

Analytical Data Supporting Preparation

- FTIR : Characteristic thiol S-H stretch (~2740 cm^-1), triazole ring vibrations.

- 1H-NMR : Signals corresponding to methyl protons at position 4, cyclopentyl ring protons, and thiol proton.

- 13C-NMR : Carbon resonances consistent with substituted triazole ring and cyclopentyl carbons.

- Elemental Analysis : Matches theoretical values for C8H13N3S molecular formula.

- Melting Point : Consistent with literature values (~198-200 °C for related triazole-thiol derivatives).

Comparative Notes on Related Compounds

- Similar synthetic approaches are used for other 1,2,4-triazole-3-thiol derivatives with different substituents, such as 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, which involves thiosemicarbazide intermediates and cyclization under reflux with bases.

- The choice of solvent (e.g., ethanol, N,N,N',N'-hexamethylphosphoric triamide), temperature (typically 80-100 °C), and reaction atmosphere (sealed tube or reflux under air) affects yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Thiosemicarbazide synthesis | Hydrazide + CS2, alkaline ethanol | Potassium dithiocarbazinate salt formed |

| Cyclization | Hydrazine hydrate, reflux, acidification | Formation of 1,2,4-triazole-3-thiol core |

| Alkylation | Cyclopentyl halide, methyl iodide, base | Introduction of cyclopentyl and methyl groups |

| Purification & Characterization | Column chromatography, recrystallization, spectral analysis | High purity compound confirmed |

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or iodine (I₂).

-

Conditions : Room temperature or mild heating in aqueous or alcoholic media.

-

Products :

-

Disulfide derivatives via dimerization (e.g., formation of bis(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl) disulfide ).

-

Sulfonic acids under strong oxidizing conditions (e.g., 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonic acid ).

-

Reduction Reactions

The triazole-thiol scaffold participates in reductive processes:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

-

Products :

-

Reduced derivatives such as 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-hydrosulfide .

-

Substitution Reactions

The thiol group acts as a nucleophile in displacement reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide, CH₃I) or acyl chlorides (e.g., acetyl chloride, CH₃COCl).

-

Conditions : Basic media (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol.

-

Products :

-

S-alkylated derivatives (e.g., 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-methyl sulfide ).

-

Thioesters when reacting with acyl chlorides (e.g., 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thioacetate ).

-

Cyclocondensation Reactions

The compound participates in heterocycle formation:

-

Reagents : α,β-unsaturated carbonyl compounds (e.g., maleic anhydride).

-

Conditions : Reflux in polar aprotic solvents like dimethylformamide (DMF).

-

Products :

-

Fused heterocyclic systems (e.g., triazolo-thiazine derivatives ).

-

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

-

Reagents : Metal salts (e.g., CuCl₂, Fe(NO₃)₃).

-

Conditions : Ethanol/water mixtures at 60–80°C.

-

Products :

-

Stable complexes (e.g., [Cu(C₈H₁₃N₃S)₂Cl₂] ) with potential catalytic or medicinal applications.

-

Tautomerism and pH-Dependent Behavior

The compound exhibits thione-thiol tautomerism, influencing reactivity:

-

Thiol form (acidic pH) : Dominates in non-polar solvents, favoring nucleophilic reactions.

-

Thione form (basic pH) : Stabilized in polar solvents, enhancing electrophilic substitution at the triazole ring .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates (e.g., thiyl radicals) that dimerize to form disulfides. Strong oxidants like KMnO₄ further oxidize sulfur to sulfonic acids.

-

Substitution : Deprotonation of the thiol group enhances nucleophilicity, facilitating SN2 reactions with alkyl halides.

This compound’s versatility in forming disulfides, metal complexes, and heterocyclic derivatives underscores its utility in synthetic chemistry and drug discovery.

科学研究应用

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a variety of scientific research applications. It has a molecular weight of 183.28 g/mol and the molecular formula .

Scientific Research Applications

This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also investigated for its potential biological activities, including antimicrobial and antifungal properties, and potential therapeutic applications, such as in the development of new drugs. This compound is also used in the development of new materials and as a corrosion inhibitor.

Biological Applications

Compounds containing the 1,2,4-triazole moiety, including this compound, exhibit broad biological activities, including antimicrobial and antifungal effects. Studies have also demonstrated that triazole derivatives can inhibit pro-inflammatory markers and exhibit antioxidant effects. In vitro assays have revealed that certain derivatives of triazole-thiol compounds were significantly cytotoxic towards melanoma cells compared to other cancer types, demonstrating selectivity in targeting cancer cells while sparing normal cells.

Corrosion Inhibition

4-Methyl-4H-1,2,4-triazole-3-thiol has been examined for use as a corrosion inhibitor for mild steel in sulfuric acid solutions .

Chemical Reactions

4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Major products formed include disulfides or sulfonic acids.

- Reduction The compound can be reduced to form the corresponding triazole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. Various substituted triazole derivatives are formed depending on the nucleophile used.

作用机制

The mechanism of action of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The triazole ring can also interact with various enzymes and receptors, influencing their function .

相似化合物的比较

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological activities influenced by substituents at positions 4 and 3. Below is a comparative analysis of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol and its analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Lipophilic Groups (e.g., cyclopentyl, indole): Enhance kinase/enzyme inhibition by improving hydrophobic interactions .

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve antimicrobial and anticancer activity by modulating electron density .

- Heterocyclic Moieties (e.g., pyrazole, pyridine): Contribute to antiradical and metal-chelating properties .

Synthetic Flexibility :

- Alkylation at position 4 (e.g., methyl, allyl) is straightforward using alkyl halides or aldehydes .

- Cyclopentyl and aryl groups at position 5 require multi-step synthesis involving cyclization and nucleophilic substitution .

ADME Profiles: Most derivatives show low water solubility but high permeability, making them candidates for prodrug development . S-Alkylation (e.g., converting -SH to -SCH₃) improves bioavailability in analogs like 5-(4-diethylaminophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol .

Research Highlights

- Kinase Inhibition : Derivatives with bulky substituents (e.g., indole, cyclopentyl) show promise in silico for targeting anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) .

- Antimicrobial Activity : Compounds with halogenated aryl groups exhibit MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans .

- Antiradical Activity : Pyrazole-containing derivatives scavenge DPPH radicals with IC₅₀ values comparable to ascorbic acid .

生物活性

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 309731-00-8) is a member of the triazole family, recognized for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its molecular formula and exhibits unique biochemical properties that contribute to its biological activity.

The compound can exist in both thione and thiol forms, allowing it to participate in various biochemical processes. Its interactions with enzymes and proteins are crucial for its biological effects. Notably, it has been shown to influence cellular signaling pathways and gene expression by modulating the activity of specific kinases vital for cell signaling.

The mechanism of action involves the compound's ability to bind to target proteins, potentially inhibiting or activating their functions. The presence of the thiol group enables covalent bonding with target proteins, which can lead to significant changes in their activity. The triazole ring also interacts with various enzymes and receptors, influencing their physiological roles .

Antifungal Activity

1,2,4-triazole derivatives, including this compound, have garnered attention for their antifungal properties. Research indicates that these compounds exhibit significant antifungal activity against various pathogens due to their structural characteristics that enhance bioavailability and selectivity .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been explored through various assays. For instance, compounds derived from nalidixic acid demonstrated promising antioxidant activities with IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may also possess similar properties.

Antibacterial Efficacy

Studies have shown that triazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies support the antibacterial potential of these compounds by revealing high binding affinities with bacterial enzyme targets .

Other Biological Activities

Recent literature highlights a range of biological activities associated with 1,2,4-triazole derivatives:

- Anticancer : Potential as novel anticancer agents due to their ability to inhibit tumor growth.

- Anti-inflammatory : Exhibiting effects that reduce inflammation in various models.

- Antidiabetic : Some derivatives have shown promise in managing diabetes-related complications .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal efficacy of several triazole derivatives. The results indicated that compounds similar to this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values were determined to classify the effectiveness of these compounds .

Antioxidant Evaluation

In another study focusing on antioxidant properties, derivatives were tested using DPPH and ABTS assays. The findings revealed that certain triazole compounds exhibited superior antioxidant activities compared to traditional antioxidants. This positions them as potential candidates for therapeutic applications in oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies conducted on various triazole derivatives provided insights into their interactions with biological targets. High binding affinities were observed for key enzymes involved in bacterial metabolism, reinforcing the potential of these compounds as antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Antifungal Activity | Antioxidant Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Moderate | High | Broad-spectrum |

| 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol | Low | Moderate | Limited |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | High | Low | Moderate |

This table illustrates the comparative biological activities of this compound against similar triazole compounds.

常见问题

Basic: What synthetic methodologies are optimal for preparing 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Answer:

The synthesis typically involves multi-step reactions, including:

- Hydrazinolysis : Reacting carbonyl compounds (e.g., diethyl oxalate) with hydrazine hydrate to form carbohydrazide intermediates .

- Cyclization : Alkaline conditions (e.g., NaOH/ethanol) facilitate intramolecular heterocyclization using phenyl isothiocyanate or alkyl halides to form the triazole-thiol core .

- Alkylation : Optimized yields (up to 85%) are achieved using methanol or propan-2-ol as solvents, with reaction times of 6–8 hours at 60–70°C .

Key validation : Elemental analysis, ¹H/¹³C NMR, and IR spectroscopy confirm structural integrity .

Basic: How is the structural characterization of triazole-thiol derivatives validated?

Answer:

A combination of analytical techniques is employed:

- ¹H NMR : Distinct signals for cyclopentyl (δ 1.5–2.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .

- IR spectroscopy : S-H stretches (2550–2600 cm⁻¹) and C=N vibrations (1580–1620 cm⁻¹) validate the triazole-thiol scaffold .

- High-performance liquid chromatography (HPLC) : Diode-array and mass spectrometric detection ensure >98% purity, with retention times calibrated against standards .

Advanced: What computational strategies are used to predict biological activity?

Answer:

Molecular docking studies (e.g., AutoDock Vina) screen derivatives against target enzymes:

- Target selection : Kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2), lanosterol 14-α-demethylase (PDB: 3LD6), and cyclooxygenase-2 (PDB: 3LN1) .

- Docking parameters : Grid boxes centered on active sites, Lamarckian genetic algorithms, and binding affinity (ΔG) calculations .

- Validation : Re-docking co-crystallized ligands (RMSD <2.0 Å) ensures protocol reliability .

Advanced: How can contradictory biological activity data be resolved?

Answer:

Contradictions (e.g., antiradical vs. antimicrobial efficacy) arise due to:

- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce antiradical activity but enhance antimicrobial potency .

- Assay conditions : Anti-tuberculosis activity of 5-(thiophen-2-ylmethyl) derivatives is pH-dependent, with 0.1–1.0% concentrations inhibiting M. bovis at pH 6.5 but not pH 7.1 .

Resolution : Cross-validate results using orthogonal assays (e.g., microbroth dilution for MICs, DPPH scavenging for antiradical activity) .

Advanced: What structure-activity relationships (SARs) govern triazole-thiol derivatives?

Answer:

Key SAR trends include:

Advanced: How are analytical methods validated for purity assessment?

Answer:

HPLC protocols are optimized using:

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm), flow rate 1.0 mL/min .

- Detection : UV at 254 nm and MS (ESI+ mode) for fragmentation pattern matching .

Acceptance criteria : Peak symmetry (As <1.5), resolution >2.0 between adjacent peaks .

Advanced: How do stability studies inform experimental design?

Answer:

Stability under physiological conditions is assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。